CA IX-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CA IX-IN-1 is a small molecule inhibitor specifically targeting carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH within tumor cells. CA IX is overexpressed in many solid tumors and is associated with tumor growth, metastasis, and resistance to therapy. By inhibiting CA IX, this compound aims to disrupt the tumor microenvironment, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CA IX-IN-1 involves multiple steps, starting with the preparation of the core scaffold, followed by the introduction of functional groups that enhance its binding affinity and specificity for CA IX. Common synthetic routes include:
Formation of the core scaffold: This typically involves a series of condensation reactions.
Functionalization: Introduction of various functional groups through substitution reactions to improve binding affinity.
Purification: The final product is purified using techniques such as column chromatography and recrystallization
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
CA IX-IN-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the functional groups involved but often include catalysts like palladium on carbon
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their efficacy and specificity in inhibiting CA IX .
Scientific Research Applications
CA IX-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of carbonic anhydrases.
Biology: Helps in understanding the role of CA IX in cellular processes such as pH regulation and cell survival under hypoxic conditions.
Medicine: Investigated as a potential therapeutic agent for treating cancers that overexpress CA IX, such as renal cell carcinoma and glioblastoma.
Industry: Used in the development of diagnostic tools and imaging agents for detecting CA IX expression in tumors .
Mechanism of Action
CA IX-IN-1 exerts its effects by binding to the active site of CA IX, inhibiting its enzymatic activity. This leads to a disruption in pH regulation within tumor cells, causing an acidic microenvironment that is unfavorable for tumor growth and survival. The inhibition of CA IX also affects various signaling pathways involved in cell proliferation, migration, and invasion .
Comparison with Similar Compounds
Similar Compounds
SLC-0111: Another small molecule inhibitor targeting CA IX, currently in clinical trials.
VD11-4-2: A fluorinated benzenesulfonamide derivative with high affinity for CA IX.
VR16-09: Another benzenesulfonamide derivative with promising anti-cancer activity .
Uniqueness of CA IX-IN-1
This compound stands out due to its high specificity and binding affinity for CA IX, making it a potent inhibitor with minimal off-target effects. Its unique chemical structure allows for better penetration and retention within tumor tissues, enhancing its therapeutic potential .
Properties
Molecular Formula |
C16H22N4O8S |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-[[1-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]triazol-4-yl]methoxy]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O8S/c1-26-16-15(23)14(22)13(21)12(28-16)7-20-6-9(18-19-20)8-27-10-3-2-4-11(5-10)29(17,24)25/h2-6,12-16,21-23H,7-8H2,1H3,(H2,17,24,25)/t12-,13-,14+,15-,16-/m1/s1 |
InChI Key |
PXLVITSDFJJJEU-IBEHDNSVSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN2C=C(N=N2)COC3=CC(=CC=C3)S(=O)(=O)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.